molecular formula C17H14N2O3S B2865515 5-(4-Hydroxy-3-methoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 325994-26-1

5-(4-Hydroxy-3-methoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No. B2865515
CAS RN: 325994-26-1
M. Wt: 326.37
InChI Key: KMDMVAOTISXADM-LCYFTJDESA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of seven 4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetamide derivatives were synthesized by the reaction of 5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid with different amines .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in previous studies. For example, the 3D crystallographic structures of enzymes DPP-4 (PDB ID: 1X7O), PTP-1B (PDB ID: 1NNY), α amylase (PDB ID: 4W93), and α-glucosidase were determined by Shah and others in 2023 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 4-Hydroxy-3-methoxy-5-methylbenzaldehyde has a molecular formula of C9H10O3, an average mass of 166.174 Da, and a monoisotopic mass of 166.062988 Da .

Scientific Research Applications

Antioxidant Activity

Phenyl ether derivatives isolated from marine-derived fungi have demonstrated significant antioxidant activities. One such compound showed strong antioxidant activity with an IC50 value close to that of ascorbic acid, suggesting potential applications in protecting against oxidative stress-related damage (Lan-lan Xu et al., 2017).

Photodynamic Therapy for Cancer

New zinc phthalocyanine derivatives substituted with Schiff base groups have shown remarkable potential for use as Type II photosensitizers in photodynamic therapy, a treatment method for cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for effective cancer treatment (M. Pişkin et al., 2020).

Lubricating Oil Additives

Schiff base derivatives synthesized from the condensation of certain compounds have been evaluated as multifunction additives for medium lubricating oils. These compounds demonstrated good copper corrosion inhibition, anti-rust, and antioxidant properties, indicating their potential in enhancing the performance and longevity of lubricating oils (Ahmad R. Salih et al., 2022).

Antibacterial and Cytotoxic Activities

N-heterocyclic carbene-silver complexes derived from p-methoxybenzyl and benzyl-substituted precursors have shown significant antibacterial activity against both Gram-negative and Gram-positive bacteria. Additionally, these complexes exhibited cytotoxicity against Caki-1 cell lines, suggesting their potential in antibacterial applications and cancer treatment (S. Patil et al., 2010).

Catalysis and Synthetic Chemistry

Compounds structurally related to the query have been synthesized through various catalytic methods, including Lewis acid catalyzed reactions, offering insights into synthetic strategies that could potentially be applied in the creation of the query compound. Such synthetic routes are crucial for the development of novel compounds with specific properties and applications (G. Bhattacharjya et al., 2006).

Mechanism of Action

In a study, a series of similar compounds were investigated for their in vitro aldehyde reductase (ALR1) and aldose reductase (ALR2) enzyme inhibitory potential . The molecular docking studies were carried out to investigate the binding affinities of synthesized derivatives with both ALR1 and ALR2 .

Safety and Hazards

The safety data sheet for a similar compound, 3-Hydroxy-4-methoxybenzaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-22-15-10-11(7-8-14(15)20)9-13-16(21)19(17(23)18-13)12-5-3-2-4-6-12/h2-10,20H,1H3,(H,18,23)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDMVAOTISXADM-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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